Riluzole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.95e-02 g/L

Synonyms

Canonical SMILES

Riluzole and ALS Survival

One of the most significant findings in ALS research is Riluzole's potential to extend survival. A landmark double-blind, placebo-controlled clinical trial published in the New England Journal of Medicine demonstrated a statistically significant increase in survival for patients taking Riluzole compared to placebo A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis: . This finding has been further supported by real-world studies, with some reporting a median survival increase of up to 19 months for Riluzole-treated patients compared to those not receiving the drug Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis: .

Mechanism of Action

The exact way Riluzole exerts its beneficial effects in ALS is not fully understood. However, researchers believe it might be related to its ability to modulate glutamate, an excitatory neurotransmitter. Riluzole is thought to act as a glutamate antagonist, potentially reducing its overstimulation of motor neurons and thereby protecting them from damage Riluzole: real-world evidence supports significant extension of median survival: .

Riluzole is a neuroprotective medication primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other motor neuron diseases. It is classified as a benzothiazole derivative and is known to prolong survival and delay the need for ventilatory support in patients with ALS. The compound's chemical formula is , and it has a molar mass of approximately 234.20 g/mol. Riluzole is administered orally, available in both tablet and liquid forms, and has shown a bioavailability of around 60% upon oral intake .

The mechanism by which Riluzole exerts its neuroprotective effects in ALS is still under investigation. One proposed mechanism involves the inhibition of glutamate release, a neurotransmitter that can be excitotoxic (damaging to neurons) at high levels []. Riluzole may also influence sodium channels and other cellular processes related to neuronal survival [].

Riluzole exhibits multiple mechanisms of action that contribute to its therapeutic effects:

- Inhibition of Glutamate Release: Riluzole inhibits the release of glutamate, an excitatory neurotransmitter, thereby protecting neurons from excitotoxicity.

- Sodium Channel Modulation: It stabilizes the inactivated state of voltage-dependent sodium channels, which helps prevent excessive neuronal firing.

- Receptor Interactions: Riluzole has been shown to block certain postsynaptic effects of glutamate by noncompetitively inhibiting N-methyl-D-aspartate receptors and enhancing GABA receptor activity .

These actions collectively contribute to its neuroprotective properties, making it effective in conditions characterized by excitotoxic neuronal damage.

The synthesis of riluzole can be summarized as follows:

- Starting Material: 4-(trifluoromethoxy)aniline.

- Reagents: Potassium thiocyanate and bromine.

- Process:

- React 4-(trifluoromethoxy)aniline with potassium thiocyanate to introduce a thiocyanate group.

- Brominate the resulting compound to form the thiazole ring.

- Purify the final product through crystallization or chromatography.

This multi-step synthesis allows for the production of riluzole in a laboratory setting, ensuring high purity and yield .

Riluzole is primarily indicated for:

- Amyotrophic Lateral Sclerosis: It is the first drug approved for prolonging survival in ALS patients.

- Other Neurological Disorders: Research is ongoing into its potential use for mood disorders, anxiety, and neuroprotection against various forms of hearing loss .

Furthermore, riluzole has been investigated for potential applications in treating conditions like Huntington's disease and Parkinson's disease, although it has not shown significant efficacy in these areas .

Riluzole undergoes extensive metabolism primarily via cytochrome P450 1A2, with potential interactions noted with other drugs that are substrates or inhibitors of this enzyme. Caution is advised when co-administering riluzole with medications that affect liver enzymes, as they may alter its pharmacokinetics and therapeutic effects . Adverse effects may include increased serum aminotransferase levels, necessitating regular monitoring in patients undergoing treatment .

Several compounds exhibit similar pharmacological profiles to riluzole, particularly in their neuroprotective effects:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Baclofen | GABA receptor agonist | Primarily used as a muscle relaxant |

| Memantine | NMDA receptor antagonist | Used for Alzheimer's disease |

| Tizanidine | Alpha-2 adrenergic agonist | Primarily used for muscle spasticity |

| Edaravone | Free radical scavenger | Approved for ALS treatment; different mechanism |

Riluzole stands out due to its specific action on glutamate release and sodium channel modulation, which are critical in managing excitotoxicity associated with neurodegenerative diseases .

Molecular Structure and Conformational Analysis

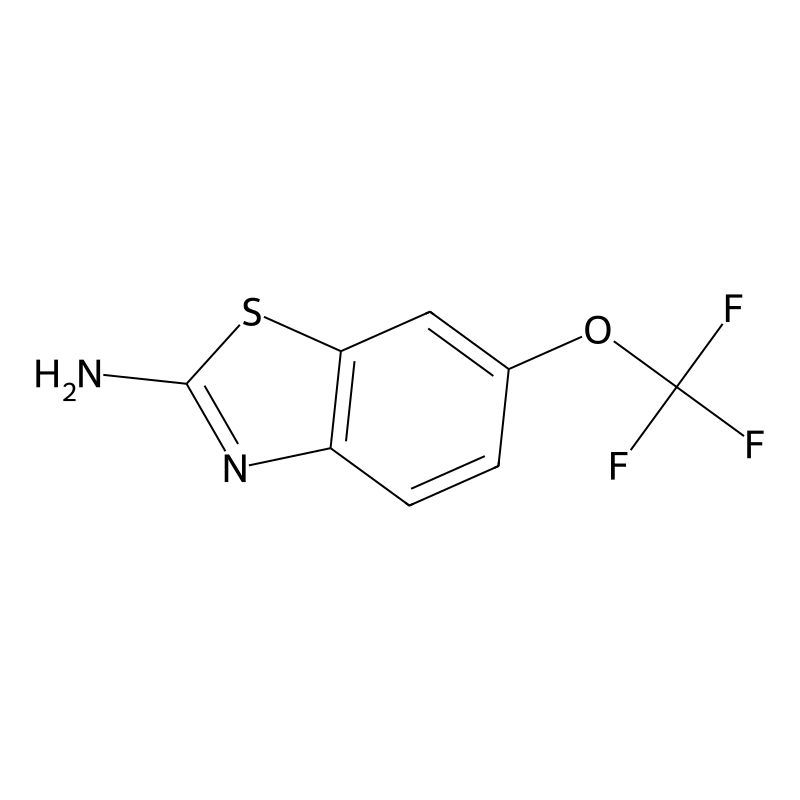

Riluzole exhibits a complex molecular architecture based on a benzothiazole core structure with distinctive substitution patterns. The compound features a molecular formula of C₈H₅F₃N₂OS with a molecular weight of 234.2 g/mol [1] [2] [3]. The structural framework consists of a fused benzene-thiazole ring system with an amino group at position 2 and a trifluoromethoxy substituent at position 6 of the benzene ring [1] [2].

The molecular geometry of riluzole has been extensively characterized through crystallographic studies, revealing significant conformational variability. Crystal structure analysis demonstrates that riluzole can adopt multiple polymorphic forms, including a triclinic Form I with space group P1̅ and monoclinic Forms II and III with space group P2₁/c [4] [5]. The asymmetric unit in Form I contains four independent molecules (Z' = 4), while Forms II and III contain one molecule per asymmetric unit [4] [5].

Conformational analysis reveals that the benzothiazole core maintains a planar configuration across all polymorphic forms [4] [6]. However, the trifluoromethoxy group exhibits considerable rotational freedom, with torsion angles ranging from -86.2° to 167.6° depending on the specific molecular environment and crystal packing [4]. In most conformations, the trifluoromethoxy group adopts an orientation perpendicular to the molecular plane of the benzothiazole core, although in certain cases it can lie within the same molecular plane [4].

The molecular structure exhibits strong intermolecular hydrogen bonding patterns primarily involving N—H⋯N interactions between amino groups and nitrogen atoms of adjacent benzothiazole rings [4]. Additional stabilizing interactions include weak C—H⋯F, C—H⋯S, F⋯F, C⋯C, and C⋯S contacts that contribute to the overall crystal packing stability [4].

Physical Properties of Riluzole

Riluzole presents as a crystalline solid under standard conditions, typically appearing as white to light yellow powder or crystalline material [7] [8] [9]. The compound exhibits well-defined thermal properties with a melting point range of 116-120°C, demonstrating good thermal stability within this temperature range [7] [8] [9]. The boiling point has been determined to be 296.3°C, indicating relatively high thermal stability under normal processing conditions [7]. The flash point of 133°C provides important safety information for handling procedures [7].

The compound demonstrates excellent thermal stability under normal storage and handling conditions. Extensive thermal degradation studies reveal that riluzole remains stable when exposed to dry heat at 100°C for extended periods of up to 10 days without significant decomposition [10]. However, the compound exhibits sensitivity to light, and exposure to light can accelerate decomposition processes [9] [11]. Therefore, storage under light-protected conditions is recommended to maintain compound integrity.

Solubility Profile in Various Solvents

The solubility characteristics of riluzole exhibit significant variation across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both hydrophilic amino and hydrophobic trifluoromethoxy groups. Riluzole demonstrates very poor aqueous solubility, classified as insoluble in water with solubility less than 1 mg/mL at 25°C [12] [13] [9]. This limited aqueous solubility presents challenges for pharmaceutical formulation development.

In contrast, riluzole shows excellent solubility in organic solvents. The compound exhibits notable solubility in dimethyl sulfoxide (DMSO) at 47 mg/mL (equivalent to 200.68 mM) at 25°C [12] [14] [13]. Similar solubility values are observed in ethanol, with 47 mg/mL at 25°C [12] [14] [13]. The compound also demonstrates good solubility in other organic solvents including acetone, diethyl ether, dimethylformamide, and methanol at room temperature [8] [9].

These solubility patterns reflect the lipophilic nature of the compound, which is further supported by its partition coefficient values. The pH-dependent solubility behavior has been observed, with higher solubility at lower pH values due to protonation of the amino group [15].

Partition Coefficient and Membrane Permeability

The lipophilicity of riluzole has been characterized through octanol-water partition coefficient measurements, though different studies report varying values. Literature sources report log P values of 2.51 [15] and 3.48 [15], indicating moderate to high lipophilicity. This variation may reflect different experimental conditions or analytical methodologies employed in the determinations.

The compound exhibits a pKa value of 3.8, indicating that the amino group undergoes protonation under acidic conditions [15]. This ionization behavior significantly influences the compound's solubility and membrane permeability characteristics. At physiological pH (7.4), riluzole exists predominantly in its neutral form, which enhances its membrane permeability and bioavailability.

Membrane permeability studies demonstrate that riluzole can readily cross biological membranes, including the blood-brain barrier, which is crucial for its neurological applications [15]. The moderate lipophilicity combined with the relatively small molecular size contributes to favorable pharmacokinetic properties.

Stability Under Various Environmental Conditions

Comprehensive stability studies have been conducted to evaluate riluzole's behavior under various stress conditions. The compound demonstrates remarkable stability under acidic conditions, showing no degradation when exposed to 1N hydrochloric acid at 100°C for 48 hours [10]. Similarly, riluzole exhibits stability under basic conditions, with no observed degradation when treated with 1N sodium hydroxide at 100°C for 48 hours [10].

However, riluzole shows significant sensitivity to oxidative conditions. When exposed to 6% hydrogen peroxide at 100°C for 4 hours, the compound undergoes gradual oxidative degradation with approximately 10% decomposition [10]. This oxidative sensitivity necessitates careful handling and storage under inert atmospheric conditions when possible.

The compound demonstrates stability in neutral aqueous environments, with no degradation observed after 48 hours at room temperature [10]. Photolytic stability studies reveal that riluzole remains stable when exposed to intense light conditions (1.2 million lux hours and 200 watt hours/square meter of near-ultraviolet energy) [10], although general light sensitivity has been noted in handling recommendations [9] [11].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about riluzole, though specific chemical shift assignments are limited in the available literature. The ¹H NMR spectrum of riluzole exhibits characteristic signals corresponding to the aromatic protons of the benzothiazole ring system and the amino group protons [16]. The aromatic region typically shows signals between 6.5-8.0 ppm, reflecting the electronic environment of the benzene ring substituted with the electron-withdrawing trifluoromethoxy group.

The ¹³C NMR spectrum reveals characteristic carbon signals for the benzothiazole framework. The aromatic carbon atoms appear in the typical aromatic region (100-160 ppm), with the carbon bearing the trifluoromethoxy group showing distinctive downfield chemical shifts due to the electron-withdrawing effect of the fluorine atoms [16]. The trifluoromethyl carbon typically appears as a quartet due to coupling with the three equivalent fluorine atoms.

Fluorine NMR spectroscopy provides valuable information about the trifluoromethoxy group, with characteristic signals appearing around -57 to -59 ppm relative to CFCl₃. The three fluorine atoms are magnetically equivalent and appear as a singlet in the ¹⁹F NMR spectrum.

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of riluzole reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility. Under positive electrospray ionization conditions, riluzole forms a protonated molecular ion [M+H]⁺ at m/z 235.017 [17] [18]. High-resolution mass spectrometry confirms the monoisotopic mass as 234.007468 [19] [17] [18].

The fragmentation pattern under tandem mass spectrometry conditions shows several characteristic transitions. The most prominent fragmentation pathway involves the loss of the trifluoromethoxy group (-CF₃O, 85 Da) to yield a fragment ion at m/z 166.031, which represents the base peak in MS/MS spectra [17] [18]. Additional fragmentation includes loss of the amino group (-NH₂, 16 Da) producing an ion at m/z 208.005, and combined losses yielding fragments at m/z 192.995 and 149.017 [17] [18].

The fragmentation behavior reflects the relative stability of different molecular fragments, with the benzothiazole core showing particular stability. These fragmentation patterns have been utilized for analytical method development and structural characterization in pharmaceutical analysis [17] [18].

Ultraviolet-Visible and Infrared Spectroscopy

Ultraviolet-visible spectroscopy of riluzole reveals characteristic absorption patterns consistent with the benzothiazole chromophore. The compound exhibits absorption maxima in the ultraviolet region, typically around 280-320 nm, arising from π→π* transitions within the aromatic system [20] [21]. The trifluoromethoxy substituent influences the electronic transitions through its electron-withdrawing effect, causing subtle shifts in the absorption profile.

Infrared spectroscopy provides detailed information about the functional groups present in riluzole. Characteristic absorption bands include N-H stretching vibrations from the amino group (typically around 3300-3500 cm⁻¹), C-H stretching from aromatic protons (3000-3100 cm⁻¹), C=N and C=C stretching from the benzothiazole ring system (1500-1600 cm⁻¹), and C-F stretching vibrations from the trifluoromethoxy group (1000-1300 cm⁻¹) [20] [21].

The infrared spectrum also reveals the presence of C-S stretching vibrations characteristic of the thiazole ring, typically appearing around 600-800 cm⁻¹. The overall spectroscopic profile confirms the structural assignment and provides a fingerprint for compound identification and purity assessment.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes of the benzothiazole system. The technique is particularly useful for characterizing polymorphic forms and understanding intermolecular interactions in the solid state [20] [21].

The retrosynthetic analysis of riluzole reveals several potential disconnection strategies that have been explored in the literature [1]. The primary retrosynthetic approach involves the disconnection of the benzothiazole ring system, leading to the identification of 4-(trifluoromethoxy)aniline as the key starting material [2] [1]. This disconnection strategy is based on the well-established benzothiazole synthesis methodology involving thiocyanogen coupling reactions.

Alternative retrosynthetic approaches have focused on the construction of the trifluoromethoxy group at different stages of the synthesis [3] [4]. Some synthetic routes have explored the introduction of the trifluoromethoxy functionality through late-stage modification of pre-formed benzothiazole intermediates, although these approaches have generally proven less efficient than the direct coupling approach [5].

The retrosynthetic analysis has also considered the formation of the benzothiazole ring through cyclization of appropriately substituted thiourea intermediates [6]. This approach involves the disconnection of the carbon-sulfur bond in the benzothiazole ring, leading to thiourea precursors that can be cyclized under acidic conditions.

Established Synthetic Pathways

4-Trifluoromethoxyaniline and Thiocyanogen Coupling Route

The most widely employed synthetic pathway for riluzole involves the coupling of 4-(trifluoromethoxy)aniline with thiocyanogen generated in situ from potassium thiocyanate and bromine in acetic acid [2] [1] [7]. This classical approach has been extensively optimized and represents the foundation of most commercial manufacturing processes.

The reaction proceeds through the initial formation of thiocyanogen from potassium thiocyanate and bromine in glacial acetic acid at controlled temperatures [8] [7]. The 4-(trifluoromethoxy)aniline starting material is then treated with the freshly generated thiocyanogen solution, typically at temperatures ranging from 0-10°C to room temperature [8] [7]. The reaction mechanism involves electrophilic aromatic substitution followed by intramolecular cyclization to form the benzothiazole ring system [6].

| Reaction Parameter | Optimized Conditions | Yield Impact |

|---|---|---|

| Temperature | 0-10°C initial, then RT | 69-94% |

| Solvent | Glacial acetic acid | Standard medium |

| Reaction time | 16-24 hours | Complete conversion |

| Molar ratio (KSCN:Br2) | 4:1.5 | Optimal stoichiometry |

The reaction typically requires 16-24 hours for complete conversion, with yields ranging from 55-94% depending on the specific conditions employed [7]. The process involves careful control of temperature during the initial thiocyanogen generation step to minimize side reactions and maximize product yield [8].

Alternative Synthetic Approaches and Yield Optimization

Several alternative synthetic approaches have been developed to improve upon the classical thiocyanogen coupling route [3] [9]. These approaches focus on yield optimization, reaction time reduction, and improvement of process safety profiles.

One notable alternative involves the use of ammonium thiocyanate in place of potassium thiocyanate, which has been shown to provide improved yields under certain conditions [10] [7]. The reaction using ammonium thiocyanate typically proceeds under milder conditions and can achieve yields of 85-99% with shorter reaction times [10].

The utilization of microwave-assisted synthesis has emerged as a promising approach for yield optimization [11]. Under microwave irradiation conditions, the thiocyanogen coupling reaction can be completed in significantly reduced time periods (15 minutes versus 16-24 hours for conventional heating) while maintaining comparable or improved yields [11].

Continuous flow synthesis represents another approach to yield optimization and process improvement [12]. A micropacked-bed reactor system has been developed for the continuous catalytic hydrogenation of 4-(trifluoromethoxy)aniline, demonstrating sustained catalytic performance over 20 hours with improved efficiency and selectivity compared to traditional batch processes [12].

Process optimization studies have identified several critical parameters that influence yield and product quality [13]. These include the order of reagent addition, temperature control during the reaction, and the workup procedure used for product isolation [13]. Optimized processes have achieved yields consistently above 90% while maintaining high product purity [13].

Green Chemistry Approaches to Riluzole Synthesis

The development of environmentally sustainable synthetic methods for riluzole has gained significant attention in recent years [14] [15]. Green chemistry approaches focus on reducing environmental impact, minimizing waste generation, and improving process safety while maintaining or improving synthetic efficiency.

Aqueous synthesis methods represent a significant advancement in green chemistry approaches to benzothiazole synthesis [14] [16]. The use of water as a reaction medium, combined with hydrotrope additives such as sodium cumene sulfonate, has enabled benzothiazole synthesis under mild conditions with excellent yields (97%) and minimal environmental impact [14].

The hydrotrope-mediated aqueous synthesis approach offers several advantages over traditional organic solvent-based methods [14]. The process generates no organic waste, allows for easy product recovery through precipitation, and enables hydrotrope recycling without treatment for multiple reaction cycles [14]. Process intensification using ultrasonic reactors has further improved the efficiency of this approach, achieving 98% yields in 30-45 minutes compared to 1-2 hours without ultrasound [14].

Microwave-assisted solvent-free synthesis has emerged as another promising green chemistry approach [17] [11]. These methods eliminate the need for organic solvents entirely while achieving comparable or improved yields through the use of microwave irradiation to accelerate reaction rates [17]. The solvent-free approach typically involves the use of solid supports or catalysts to facilitate the reaction in the absence of liquid solvents [11].

| Green Chemistry Approach | Solvent System | Yield (%) | Reaction Time | Environmental Benefits |

|---|---|---|---|---|

| Aqueous hydrotrope | Water/sodium cumene sulfonate | 97 | 1-2 hours | No organic solvents, recyclable |

| Microwave solvent-free | None | 85-95 | 15-30 minutes | No solvents, reduced energy |

| Ultrasonic aqueous | Water/hydrotrope | 98 | 30-45 minutes | Green solvent, enhanced efficiency |

Catalytic approaches using environmentally benign catalysts have also been developed for green benzothiazole synthesis [16]. Water-based synthesis of benzothiazole-2-thiols using tetramethylthiuram disulfide as a metal-free catalyst has demonstrated excellent yields with short reaction times and broad substrate scope [16].

The application of ionic liquids as green catalysts and reaction media has shown promise for benzothiazole synthesis [18]. The synergy between water as a green reaction medium and ionic liquids as green catalysts has opened new opportunities for environmentally benign benzothiazole synthesis with excellent yields achieved at ambient temperature [18].

Prodrug Development Strategies

The development of prodrug strategies for riluzole has been driven by the need to address the compound's variable first-pass metabolism and improve its pharmacokinetic profile [19] [20]. Riluzole is predominantly metabolized by the cytochrome P450 isoform CYP1A2, which is heterogeneously expressed in the population, leading to significant patient-to-patient variability in drug exposure [19] [21].

(S)-O-Benzyl Serine Derivative as Prodrug Candidate

The (S)-O-benzyl serine derivative of riluzole has emerged as the most promising prodrug candidate from extensive screening studies [19] [20]. This prodrug was designed to mask the exocyclic nitrogen of riluzole with a functional group that would not be recognized by CYP1A2 as a substrate for oxidation [19].

The prodrug design strategy focused on achieving an optimal balance of stability properties: stability while transiting the digestive system, stability towards first-pass hepatic metabolism, and metabolic lability in plasma to release the active drug [19] [20]. The (S)-O-benzyl serine derivative demonstrated superior performance across all these criteria compared to other prodrug candidates evaluated [19].

| Stability Parameter | (S)-O-Benzyl Serine | Performance Criteria |

|---|---|---|

| Simulated gastric fluid | >60 minutes | Excellent stability |

| Simulated intestinal fluid | 98 minutes | Adequate stability |

| Human liver microsomes | >60 minutes | Excellent stability |

| Human plasma | ~300 minutes | Controlled release |

The prodrug demonstrated excellent stability in simulated gastric fluid (>60 minutes) and adequate stability in simulated intestinal fluid (98 minutes), indicating that the compound would survive transit through the gastrointestinal tract [19]. Importantly, the prodrug showed excellent stability in human liver microsomes (>60 minutes), suggesting that it would not be subject to significant first-pass metabolism [19].

In human plasma, the prodrug exhibited controlled release characteristics with a half-life of approximately 300 minutes, during which riluzole formation was detected [19]. This profile indicates that the prodrug would be cleaved by plasma enzymes to release the active drug at a controlled rate [19].

First-pass Metabolism Circumvention Strategies

The development of strategies to circumvent first-pass metabolism has been a primary focus of riluzole prodrug research [22] [20]. The high variability in CYP1A2 expression among patients results in riluzole exposure levels that can vary by more than 10-fold, with standard deviations approaching 100% of the mean exposure [19].

Comparative studies using liver microsomes from donors with high and low CYP1A2 activity have demonstrated the effectiveness of the prodrug approach [19]. Riluzole was metabolized to a significantly greater extent in high-activity CYP1A2 microsomes (47% remaining at 30 minutes) compared to low-activity microsomes (100% remaining at 30 minutes) [19]. In contrast, the (S)-O-benzyl serine prodrug showed minimal metabolism in both high and low CYP1A2 activity microsomes (≥70% remaining at 30 minutes), indicating that the prodrug is a poor substrate for the CYP1A2 enzyme [19].

Advanced prodrug strategies have also explored dipeptide conjugates of riluzole to achieve improved pharmacokinetic properties [23] [24]. The development of compounds such as t-Bu-Gly-Sar-riluzole (FC-3423) has demonstrated the potential for peptide-based prodrugs to provide high bioavailability of riluzole while maintaining stability during gastrointestinal transit [23].

Clinical development of next-generation prodrugs such as troriluzole has shown promising results in Phase 1 studies [22]. Troriluzole demonstrated higher riluzole bioavailability (80-90%) compared to oral riluzole (60%), suggesting successful circumvention of first-pass metabolism [22]. The lack of food effect, higher oral bioavailability, and once-daily dosing potential represent significant pharmacokinetic enhancements over the parent compound [22].

Scale-up Considerations and Process Optimization

The scale-up of riluzole synthesis from laboratory to commercial manufacturing scale presents several technical and economic challenges that must be carefully addressed [25] [26]. Process optimization efforts have focused on ensuring consistent product quality, maintaining high yields, and addressing safety concerns associated with large-scale production.

Critical process parameters that require careful control during scale-up include temperature management, mixing efficiency, and reaction time optimization [25] [27]. The thiocyanogen generation step is particularly sensitive to temperature control, as excessive temperatures can lead to side reactions and reduced yields [8]. Heat transfer limitations at larger scales necessitate improved reactor design and cooling systems to maintain optimal reaction conditions [25].

Equipment design considerations for scale-up include the selection of appropriate reactor materials that are compatible with the corrosive nature of the reaction medium [25]. The use of glacial acetic acid and bromine requires specialized equipment materials and handling procedures to ensure safe operation at commercial scale [25].

Process validation studies have demonstrated the importance of maintaining consistent stirring and mixing conditions throughout the scale-up process [28]. The heterogeneous nature of the reaction mixture requires adequate mixing to ensure uniform distribution of reagents and consistent product quality [28]. Scale-up studies have shown that residence time consistency is crucial for maintaining product quality and yield [28].

| Scale-up Parameter | Laboratory Scale | Commercial Scale | Optimization Strategy |

|---|---|---|---|

| Reaction volume | 1-10 L | 1000-5000 L | Maintain mixing efficiency |

| Temperature control | ±2°C | ±5°C | Improved cooling systems |

| Reaction time | 16-24 hours | 20-30 hours | Process optimization |

| Yield | 85-95% | 80-90% | Quality control measures |

Quality control measures during scale-up include the implementation of in-process monitoring systems to track reaction progress and product formation [13]. High-performance liquid chromatography (HPLC) methods have been developed for real-time monitoring of riluzole formation and impurity levels during the synthesis process [13].

The development of continuous flow processes represents a promising approach to addressing scale-up challenges [12] [29]. Continuous flow systems offer advantages in terms of heat transfer, mixing efficiency, and process safety compared to traditional batch processes [12]. The implementation of micropacked-bed reactors for key synthetic steps has demonstrated improved efficiency and scalability [12].

Process intensification strategies, including the use of microwave heating and ultrasonic processing, have been explored as methods to improve the efficiency of scaled-up processes [14] [11]. These approaches can significantly reduce reaction times while maintaining or improving product yields, leading to increased productivity and reduced manufacturing costs [14].

Regulatory considerations for scale-up include the need for comprehensive process validation studies and the establishment of appropriate quality control standards [26]. The pharmaceutical industry requires extensive documentation of process parameters, quality control measures, and validation studies to ensure regulatory compliance during scale-up [26].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.3

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (10.87%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Investigated for use/treatment in atopic dermatitis.

Rilutek is indicated to extend life or the time to mechanical ventilation for patients with amyotrophic lateral sclerosis (ALS). Clinical trials have demonstrated that Rilutek extends survival for patients with ALS. Survival was defined as patients who were alive, not intubated for mechanical ventilation and tracheotomy-free. There is no evidence that Rilutek exerts a therapeutic effect on motor function, lung function, fasciculations, muscle strength and motor symptoms. Rilutek has not been shown to be effective in the late stages of ALS. Safety and efficacy of Rilutek has only been studied in ALS. Therefore, Rilutek should not be used in patients with any other form of motor-neurone disease.

Riluzole Zentiva is indicated to extend life or the time to mechanical ventilation for patients with amyotrophic lateral sclerosis (ALS). Clinical trials have demonstrated that Riluzole Zentiva extends survival for patients with ALS. Survival was defined as patients who were alive, not intubated for mechanical ventilation and tracheotomy-free. There is no evidence that Riluzole Zentiva exerts a therapeutic effect on motor function, lung function, fasciculations, muscle strength and motor symptoms. Riluzole Zentiva has not been shown to be effective in the late stages of ALS. Safety and efficacy of Riluzole Zentiva has only been studied in ALS. Therefore, Riluzole Zentiva should not be used in patients with any other form of motor-neurone disease.

Livertox Summary

Drug Classes

Pharmacology

Riluzole is a benzothiazole derivative with neuroprotective and potential anti-depressant and anxiolytic activities. While the mechanism of action of riluzole is unknown, its pharmacological activities in motor neurons include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release, 2) inactivation of voltage-dependent sodium channels, and 3) interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. In animal models, this agent has been shown to exhibit myorelaxant and sedative activities, apparently due to the blockade of glutamatergic neurotransmission.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N07 - Other nervous system drugs

N07X - Other nervous system drugs

N07XX - Other nervous system drugs

N07XX02 - Riluzole

Mechanism of Action

BF-37 inhibits the proliferation of T-cells. An increased proliferation of these immune cells is believed to cause atopic dermatitis. Biofrontera assumes that BF-37 interferes directly with cellular processes of the immune systems of the skin, thereby diminishing the inflammation that underlines the reddening and itching.

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Glutamate (ionotropic), NMDA

GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Riluzole has known human metabolites that include N-Hydroxyriluzole, 5-hydroxy-riluzole, 4-hydroxy-riluzole, and 7-hydroxy-riluzole.

Riluzole is extensively metabolized to six major and a number of minor metabolites, which have not all been identified to date. Metabolism is mostly hepatic, consisting of cytochrome P450–dependent hydroxylation and glucuronidation. CYP1A2 is the primary isozyme involved in N-hydroxylation; CYP2D6, CYP2C19, CYP3A4, and CYP2E1 are considered unlikely to contribute significantly to riluzole metabolism in humans. Half Life: The mean elimination half-life of riluzole is 12 hours (CV=35%) after repeated doses.

Wikipedia

Fulminate

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Therapeutic news in ALS

P Corcia, S Beltran, S E Bakkouche, P CouratierPMID: 33781562 DOI: 10.1016/j.neurol.2020.12.003

Abstract

Amyotrophic lateral sclerosis (ALS) is a fatal neurodegenerative disease characterized by death of motor neurons in the cortex and the spinal cord. This loss of motor neurons causes progressive weakness and amyotrophy. To date, the median duration of survival in patients with ALS, from first symptoms to death, is estimated to be 36 months. Currently the treatment is limited to two options: riluzole which prolongs survival for a few months and edaravone which is available in only a few countries and also has a small impact on disease progression. There is an urgent need for more effective drugs in this disease to significantly improve progression. Over the last 30 years, all trials have failed to find a curative drug for ALS. This is due, partially, to the heterogeneity of the clinical features and the pathophysiology of motor neuron death. We present in this review the various treatment options currently being developed for ALS, with an emphasis on the range of therapeutic approaches being explored, from old drugs tested in a new indication to innovative drugs obtained via biotechnology or gene therapy.Prophylactic exposure to oral riluzole reduces the clinical severity and immune-related biomarkers of experimental autoimmune encephalomyelitis

Renee A Rotolo, Jennifer Demuro, Gregory Drummond, Casey Little, Lennart D Johns, Adrienne J BetzPMID: 33992861 DOI: 10.1016/j.jneuroim.2021.577603

Abstract

Glutamate-mediated excitotoxicity and immune cell infiltration are hallmarks of multiple sclerosis. The glutamate release inhibitor, riluzole (RIL), has been shown to attenuate the clinical symptoms of experimental autoimmune encephalomyelitis (EAE) in mice, but an association between glutamate excitotoxicity and the progression of MOG35-55-induced EAE has not been well defined. This study investigated the effects of prophylactic and chronic oral RIL on the clinical severity of EAE. Prophylactic+chronic RIL reduced the presence of inflammatory infiltrates, altered GFAP and Foxp3, and attenuated disease severity. These findings indicate a need to delineate the distinct role of glutamate in EAE symptomatology.Riluzole inhibits Kv4.2 channels acting on the closed and closed inactivated states

David O Pacheco-Rojas, Mayra Delgado-Ramírez, Kathya Villatoro-Gómez, Eloy G Moreno-Galindo, Aldo A Rodríguez-Menchaca, José A Sánchez-Chapula, Tania FerrerPMID: 33722592 DOI: 10.1016/j.ejphar.2021.174026

Abstract

Riluzole is an anticonvulsant drug also used to treat the amyotrophic lateral sclerosis and major depressive disorder. This compound has antiglutamatergic activity and is an important multichannel blocker. However, little is known about its actions on the Kv4.2 channels, the molecular correlate of the A-type Kcurrent (I

) and the fast transient outward current (I

). Here, we investigated the effects of riluzole on Kv4.2 channels transiently expressed in HEK-293 cells. Riluzole inhibited Kv4.2 channels with an IC

of 190 ± 14 μM and the effect was voltage- and frequency-independent. The activation rate of the current (at +50 mV) was not affected by the drug, nor the voltage dependence of channel activation, but the inactivation rate was accelerated by 100 and 300 μM riluzole. When Kv4.2 channels were maintained at the closed state, riluzole incubation induced a tonic current inhibition. In addition, riluzole significantly shifted the voltage dependence of inactivation to hyperpolarized potentials without affecting the recovery from inactivation. In the presence of the drug, the closed-state inactivation was significantly accelerated, and the percentage of inactivated channels was increased. Altogether, our findings indicate that riluzole inhibits Kv4.2 channels mainly affecting the closed and closed-inactivated states.

Demonstrated hormetic mechanisms putatively subserve riluzole-induced effects in neuroprotection against amyotrophic lateral sclerosis (ALS): Implications for research and clinical practice

Edward J Calabrese, Vittorio Calabrese, James GiordanoPMID: 33571705 DOI: 10.1016/j.arr.2021.101273

Abstract

This paper provides evidence to support that riluzole, an FDA-approved treatment for amyotrophic lateral sclerosis (ALS), like many neuroprotective agents, displays and exerts hormetic biphasic dose responses. These findings have important implications for the experimental study and clinical treatment of ALS.Effect of riluzole on weight in short-term and long-term survivors of amyotrophic lateral sclerosis

Kinjal Thakor, Shelly Naud, Diantha Howard, Rup Tandan, Waqar WaheedPMID: 33467943 DOI: 10.1080/21678421.2021.1874992

Abstract

Riluzole is the first disease-modifying therapy for amyotrophic lateral sclerosis (ALS) approved in 1995 by the Food and Drug Administration in the USA, and is now available worldwide. It delays time to tracheostomy or death and prolongs survival. The precise mechanism of the survival prolonging effect is unknown. Malnutrition and ensuing weight loss are associated with shorter survival in ALS. Given the life-prolonging effects of riluzole and nutritional maintenance, we examined the relationship between riluzole and weight in ALS patients.Using data from the National ALS Center of Excellence clinic database at the University of Vermont Medical Center, we stratified 244 patients into cohorts based on riluzole use, and duration of survival from the baseline visit into short-term (≤3 years) and long-term (>3 years) survivors. We examined average monthly weight change in patients during the first year after the baseline visit, and the last year before death.

In 156 short-term survivors taking riluzole compared to those not taking riluzole, there was a 37% attenuation of weight loss in the first year after baseline, and 46% attenuation of weight loss in the last year before death. Seventy-four n long-term survivors on riluzole showed reduced weight decline in the first year after the baseline visit. We speculate that one mechanism by which riluzole may affect survival is by attenuating weight loss and possibly maintaining nutritional status and body composition, although this warrants prospective study.

The mechanism of non-blocking inhibition of sodium channels revealed by conformation-selective photolabeling

Mátyás C Földi, Krisztina Pesti, Katalin Zboray, Adam V Toth, Tamás Hegedűs, András Málnási-Csizmadia, Peter Lukacs, Arpad MikePMID: 33450052 DOI: 10.1111/bph.15365

Abstract

Sodium channel inhibitors can be used to treat hyperexcitability-related diseases, including epilepsies, pain syndromes, neuromuscular disorders and cardiac arrhythmias. The applicability of these drugs is limited by their nonspecific effect on physiological function. They act mainly by sodium channel block and in addition by modulation of channel kinetics. While channel block inhibits healthy and pathological tissue equally, modulation can preferentially inhibit pathological activity. An ideal drug designed to target the sodium channels of pathological tissue would act predominantly by modulation. Thus far, no such drug has been described.Patch-clamp experiments with ultra-fast solution exchange and photolabeling-coupled electrophysiology were applied to describe the unique mechanism of riluzole on Nav1.4 sodium channels. In silico docking experiments were used to study the molecular details of binding.

We present evidence that riluzole acts predominantly by non-blocking modulation. We propose that, being a relatively small molecule, riluzole is able to stay bound to the binding site, but nonetheless stay off the conduction pathway, by residing in one of the fenestrations. We demonstrate how this mechanism can be recognized.

Our results identify riluzole as the prototype of this new class of sodium channel inhibitors. Drugs of this class are expected to selectively prevent hyperexcitability, while having minimal effect on cells firing at a normal rate from a normal resting potential.

A new dimension in degenerative cervical myelopathy

Ronald H M A BartelsPMID: 33357511 DOI: 10.1016/S1474-4422(20)30454-3

Abstract

Hippocampal hyperglutamatergic signaling matters: Early targeting glutamate neurotransmission as a preventive strategy in Alzheimer's disease: An Editorial Highlight for "Riluzole attenuates glutamatergic tone and cognitive decline in AβPP/PS1 mice" on page 513

Natalia V GulyaevaPMID: 33276416 DOI: 10.1111/jnc.15238

Abstract

This Editorial highlights a remarkable study in the current issue of the Journal of Neurochemistry in which Hascup and coworkers provide novel data showing that riluzole, an anti-glutamatergic drug, may be a promising early intervention strategy for Alzheimer's disease (AD), aimed at restoring glutamate neurotransmission prior to amyloid beta (Aβ) plaque accumulation and cognitive decline. The mice APP/PS1, a model of AD, initially are cognitively normal but have elevated glutamate release in the hippocampus at 2-4 months of age. They begin showing cognitive decline and Aβ plaque accumulation at approximately 6-8 months of age, and show obvious AD neuropathology and cognitive impairment at 10-12 months. The riluzole treatment over 4 months (at 2-6 months of age) targeting early changes in glutamatergic neurotransmission prevents cognitive decline observed at 12 months of age and restores glutamatergic neurotransmission. This is one of the most convincing preclinical evidence supporting the idea of targeting glutamate neurotransmission in patients at risk for AD and to use riluzole for this purpose.Safety and efficacy of riluzole in patients undergoing decompressive surgery for degenerative cervical myelopathy (CSM-Protect): a multicentre, double-blind, placebo-controlled, randomised, phase 3 trial

Michael G Fehlings, Jetan H Badhiwala, Henry Ahn, H Francis Farhadi, Christopher I Shaffrey, Ahmad Nassr, Praveen Mummaneni, Paul M Arnold, W Bradley Jacobs, K Daniel Riew, Michael Kelly, Darrel S Brodke, Alexander R Vaccaro, Alan S Hilibrand, Jason Wilson, James S Harrop, S Tim Yoon, Kee D Kim, Daryl R Fourney, Carlo Santaguida, Eric M Massicotte, Branko KopjarPMID: 33357512 DOI: 10.1016/S1474-4422(20)30407-5

Abstract

Degenerative cervical myelopathy represents the most common form of non-traumatic spinal cord injury. This trial investigated whether riluzole enhances outcomes in patients undergoing decompression surgery for degenerative cervical myelopathy.This multicentre, double-blind, placebo-controlled, randomised, phase 3 trial was done at 16 university-affiliated centres in Canada and the USA. Patients with moderate-to-severe degenerative cervical myelopathy aged 18-80 years, who had a modified Japanese Orthopaedic Association (mJOA) score of 8-14, were eligible. Patients were randomly assigned (1:1) to receive either oral riluzole (50 mg twice a day for 14 days before surgery and then for 28 days after surgery) or placebo. Randomisation was done using permuted blocks stratified by study site. Patients, physicians, and outcome assessors remained masked to treatment group allocation. The primary endpoint was change in mJOA score from baseline to 6 months in the intention-to-treat (ITT) population, defined as all individuals who underwent randomisation and surgical decompression. Adverse events were analysed in the modified intention-to-treat (mITT) population, defined as all patients who underwent randomisation, including those who did not ultimately undergo surgical decompression. This study is registered with ClinicalTrials.gov,

.

From Jan 31, 2012, to May 16, 2017, 408 patients were screened. Of those screened, 300 were eligible (mITT population); 290 patients underwent decompression surgery (ITT population) and received either riluzole (n=141) or placebo (n=149). There was no difference between the riluzole and placebo groups in the primary endpoint of change in mJOA score at 6-month follow-up: 2·45 points (95% CI 2·08 to 2·82 points) versus 2·83 points (2·47 to 3·19), difference -0·38 points (-0·90 to 0·13; p=0·14). The most common adverse events were neck or arm or shoulder pain, arm paraesthesia, dysphagia, and worsening of myelopathy. There were 43 serious adverse events in 33 (22%) of 147 patients in the riluzole group and 34 serious adverse events in 29 (19%) of 153 patients in the placebo group. The most frequent severe adverse events were osteoarthrosis of non-spinal joints, worsening of myelopathy, and wound complications.

In this trial, adjuvant treatment for 6 weeks perioperatively with riluzole did not improve functional recovery beyond decompressive surgery in patients with moderate-to-severe degenerative cervical myelopathy. Whether riluzole has other benefits in this patient population merits further study.

AOSpine North America.